SCH-451659

Description

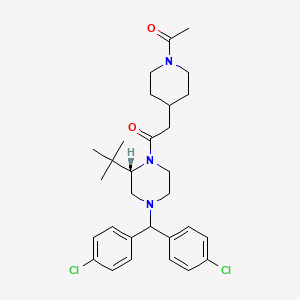

Structure

2D Structure

3D Structure

Properties

CAS No. |

502628-66-2 |

|---|---|

Molecular Formula |

C30H39Cl2N3O2 |

Molecular Weight |

544.6 g/mol |

IUPAC Name |

2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethanone |

InChI |

InChI=1S/C30H39Cl2N3O2/c1-21(36)33-15-13-22(14-16-33)19-28(37)35-18-17-34(20-27(35)30(2,3)4)29(23-5-9-25(31)10-6-23)24-7-11-26(32)12-8-24/h5-12,22,27,29H,13-20H2,1-4H3/t27-/m1/s1 |

InChI Key |

AEDJOEAGMKHNID-HHHXNRCGSA-N |

SMILES |

CC(=O)N1CCC(CC1)CC(=O)N2CCN(CC2C(C)(C)C)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Isomeric SMILES |

CC(=O)N1CCC(CC1)CC(=O)N2CCN(C[C@@H]2C(C)(C)C)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Canonical SMILES |

CC(=O)N1CCC(CC1)CC(=O)N2CCN(CC2C(C)(C)C)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SCH-451659 |

Origin of Product |

United States |

Foundational & Exploratory

Predicted Mechanism of Action for SCH-451659: An In-Depth Technical Guide

Disclaimer: Publicly available information on SCH-451659 is limited. This document presents a predicted mechanism of action based on the hypothesis that this compound belongs to the class of enkephalinase inhibitors, a premise derived from the nomenclature shared with other Schering-Plough compounds with this activity. All data and pathways described herein are based on established knowledge of enkephalinase inhibitors and should be considered predictive for this compound pending direct experimental verification.

Introduction

Endogenous opioid peptides, such as enkephalins, play a crucial role in the modulation of pain and emotional states. Their physiological effects are mediated through interaction with opioid receptors. However, the analgesic action of enkephalins is short-lived due to their rapid degradation by enzymes known as enkephalinases. Enkephalinase inhibitors are a class of therapeutic agents designed to prevent this degradation, thereby prolonging the analgesic and other beneficial effects of endogenous enkephalins. This technical guide provides a detailed prediction of the mechanism of action for this compound, assuming it functions as an enkephalinase inhibitor.

Predicted Core Mechanism of Action: Enkephalinase Inhibition

This compound is predicted to exert its pharmacological effects by inhibiting the activity of enkephalin-degrading enzymes, primarily Neprilysin (NEP) and Aminopeptidase N (APN). These enzymes are responsible for the rapid breakdown of endogenous enkephalins in the synaptic cleft.

By inhibiting these enzymes, this compound is hypothesized to increase the synaptic concentration and prolong the half-life of enkephalins.[1] This leads to enhanced activation of opioid receptors, primarily the mu (µ) and delta (δ) subtypes, mimicking the effects of exogenously administered opioids but with the potential for a more localized and physiological response. The analgesic effect of enkephalinase inhibitors is typically reversible by opioid antagonists like naloxone, confirming their dependence on the opioid system.

Signaling Pathway of Enkephalinase Inhibition

The predicted signaling cascade initiated by this compound is depicted below. Inhibition of enkephalinases leads to an accumulation of enkephalins, which then bind to and activate G-protein coupled opioid receptors. This activation triggers downstream intracellular signaling events that ultimately result in a physiological response, such as analgesia.

Quantitative Data on Enkephalinase Inhibitors

The following tables summarize key quantitative data for well-characterized enkephalinase inhibitors, which can serve as a benchmark for the predicted activity of this compound.

Table 1: In Vitro Inhibitory Potency of Enkephalinase Inhibitors

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |

| Thiorphan | Neprilysin (NEP) | 1.8 ± 0.2 | - | [2] |

| Acetylthiorphan | Neprilysin (NEP) | 316 ± 38 | - | [2] |

| Racecadotril | Neprilysin (NEP) | - | 4.7 | [1] |

| Bestatin | Aminopeptidase N (APN) | - | 20 | [3] |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: In Vivo Analgesic Efficacy of Enkephalinase Inhibitors (Hot Plate Test in Mice)

| Compound | Administration Route | Dose | Analgesic Effect (Latency Increase) | Reference |

| Thiorphan | Intracerebroventricular (i.c.v.) | 25 µg | Significant prolongation of jump latency | [4] |

| Racecadotril (as Thiorphan) | Intravenous (i.v.) | 0.4 mg/kg (ED50) | Inhibition of Tyr-Gly-Gly occurrence | [1] |

| Phelorphan | Intracerebroventricular (i.c.v.) | 25 µg | Significant prolongation of jump latency | [4] |

ED50: Effective dose for 50% of the maximal response.

Experimental Protocols

Detailed methodologies for key experiments used to characterize enkephalinase inhibitors are provided below. These protocols would be applicable for the experimental validation of this compound's predicted mechanism of action.

In Vitro Neprilysin (NEP) Activity Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of neprilysin.

Materials:

-

Recombinant human Neprilysin (NEP)

-

NEP substrate (e.g., a fluorogenic peptide)

-

Assay buffer (e.g., 50 mM Tris, pH 7.4)

-

Test compound (this compound) and reference inhibitor (e.g., Thiorphan)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare a dilution series of the test compound and reference inhibitor in assay buffer.

-

In a 96-well plate, add the NEP enzyme to each well.

-

Add the diluted test compound or reference inhibitor to the respective wells. Include a control group with assay buffer only.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the NEP substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to the NEP activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic potency of S-acetylthiorphan after intravenous administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nociception, enkephalin content and dipeptidyl carboxypeptidase activity in brain of mice treated with exopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of enkephalin degradation by phelorphan: effects on striatal [Met5]enkephalin levels and jump latency in mouse hot plate test - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Target: A Technical Overview of SCH-451659's Biological Interactions

For Immediate Release

This technical guide provides an in-depth analysis of the putative biological targets of SCH-451659, a non-steroidal inhibitor primarily investigated for its role in modulating androgen synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's mechanism of action.

Core Target: 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

This compound, also identified in scientific literature as STX1383, has been characterized as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3)[1][2][3][4]. This enzyme plays a crucial role in the biosynthesis of androgens by catalyzing the conversion of androstenedione to testosterone[2]. The inhibition of 17β-HSD3 by this compound presents a targeted approach to reducing the levels of active androgens, a pathway of significant interest in the context of hormone-dependent pathologies such as prostate cancer[1][2][4].

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against its primary target has been quantified in various assays. The following table summarizes the available quantitative data.

| Compound ID | Target | Assay Type | IC50 | Reference |

| This compound (STX1383) | 17β-HSD3 | Radiometric Assay | 2.4 nM | [1] |

| STX2171 | 17β-HSD3 | Whole-cell assay | ~200 nM | [1][4] |

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is centered on its ability to block a key step in androgen synthesis. The following diagram illustrates the signaling pathway, highlighting the intervention point of this compound.

Caption: Androgen synthesis pathway and the inhibitory action of this compound on 17β-HSD3.

Experimental Methodologies

While detailed, step-by-step protocols for the assays involving this compound are not extensively published, the available literature provides insight into the types of experiments conducted.

Radiometric Assay for 17β-HSD3 Inhibition

The determination of the IC50 value of 2.4 nM for this compound (STX1383) was performed using a radiometric assay[1]. This type of assay typically involves the use of a radiolabeled substrate for the target enzyme. The general workflow for such an assay is outlined below.

Caption: Generalized workflow for a radiometric 17β-HSD3 inhibition assay.

Whole-Cell Assay for 17β-HSD3 Inhibition

The inhibitory activity of related compounds has also been assessed in whole-cell assays[1][4]. These assays provide a more physiologically relevant context by evaluating the compound's ability to penetrate cells and inhibit the enzyme within its natural environment.

In Vivo Xenograft Models

This compound has been utilized as a reference inhibitor in in vivo studies employing androgen-stimulated LNCaP(HSD3) xenograft models in castrated male mice[1][2][4]. These studies are designed to assess the efficacy of 17β-HSD3 inhibitors in a living organism. The general logic of such an experimental design is as follows:

Caption: Logical flow of an in vivo xenograft model to test 17β-HSD3 inhibitors.

Conclusion

The primary and most well-characterized biological target of this compound is the enzyme 17β-hydroxysteroid dehydrogenase type 3. Its potent inhibitory activity makes it a valuable tool for research into androgen synthesis and a reference compound in the development of novel therapeutics for hormone-dependent diseases. Further investigation into its selectivity profile and detailed pharmacokinetic and pharmacodynamic properties will be crucial for a complete understanding of its therapeutic potential.

References

- 1. erc.bioscientifica.com [erc.bioscientifica.com]

- 2. researchgate.net [researchgate.net]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STX2171, a 17β-hydroxysteroid dehydrogenase type 3 inhibitor, is efficacious in vivo in a novel hormone-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis and Purification of SCH-451659 - Information Not Publicly Available

Despite a comprehensive search of scientific literature and patent databases, no public information is available regarding the synthesis, purification, or chemical structure of a compound designated SCH-451659.

Extensive queries aimed at identifying the chemical structure, IUPAC name, synthesis pathways, and purification protocols for this compound have yielded no relevant results. This suggests that "this compound" may be an internal research code, a compound that has not been disclosed in publicly accessible documents, or an incorrect identifier.

Without a known chemical structure, it is impossible to devise or report on synthetic routes or purification methods. Chemical synthesis is fundamentally dependent on the target molecule's arrangement of atoms and functional groups. Similarly, purification techniques are selected based on the specific physicochemical properties of the compound, such as its polarity, solubility, and molecular weight, none of which are known for this compound.

Furthermore, the absence of any published data prevents the creation of the requested data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any internal documentation or proprietary databases to which they may have access that could contain information on this compound. Should the chemical structure or an alternative designation for this compound be identified, a renewed search of the public record may be more fruitful.

Unveiling the Physicochemical Profile and Solubility of SCH-451659: A Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the core physicochemical properties and solubility of SCH-451659, a non-steroidal inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This document provides a detailed overview of the compound's known characteristics, methodologies for its analysis, and insights into its mechanism of action, addressing a critical need for foundational data in the ongoing research and development of 17β-HSD3 inhibitors.

This compound, also known as STX1383, has been identified as a key molecule in the study of hormone-dependent diseases. Understanding its fundamental properties is paramount for advancing its potential therapeutic applications. This guide consolidates available data and outlines standard experimental protocols relevant to its characterization.

Core Physicochemical Properties

| Property | Value |

| Molecular Weight | 544.56 g/mol [1][2][3] |

| Molecular Formula | C₃₀H₃₉Cl₂N |

| CAS Number | 502628-66-2[2] |

| Melting Point | Not explicitly reported. |

| Boiling Point | Not explicitly reported. |

| pKa | Not explicitly reported. |

| logP | Not explicitly reported. |

Solubility Profile

The solubility of a compound is a critical factor in its formulation and bioavailability. While specific quantitative solubility data for this compound in various solvents is not publicly available, it has been noted that compounds within this chemical series may present challenges related to cell permeability and solubility. For a non-steroidal inhibitor of this nature, solubility is typically determined in a range of aqueous and organic solvents.

| Solvent | Expected Solubility |

| Water | Low |

| DMSO | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

Experimental Protocols

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical and solubility parameters of compounds like this compound.

Determination of pKa and logP

The acid dissociation constant (pKa) and the partition coefficient (logP) are fundamental to understanding a drug's behavior in a biological system.

Methodology: Potentiometric Titration

A common and accurate method for the simultaneous determination of pKa and logP is potentiometric titration.

-

Sample Preparation : A precise amount of this compound (typically 2-5 mg) is dissolved in a suitable organic solvent (e.g., methanol or a methanol/water mixture).

-

Titration : The sample solution is titrated with a standardized solution of hydrochloric acid and potassium hydroxide in a biphasic system of octanol and water.

-

Data Acquisition : The pH of the aqueous phase is monitored throughout the titration using a calibrated pH electrode.

-

Calculation : The pKa is determined from the inflection points of the titration curve. The logP is calculated from the shift in the pKa value in the presence of the octanol phase.

Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology: Shake-Flask Method

-

Sample Preparation : An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, DMSO, ethanol) in a sealed vial.

-

Equilibration : The vials are agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid.

-

Quantification : The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Mechanism of Action: Inhibition of 17β-HSD3

This compound functions as an inhibitor of 17β-hydroxysteroid dehydrogenase type 3. This enzyme plays a crucial role in the biosynthesis of androgens, specifically by catalyzing the conversion of androstenedione to testosterone.[4] By blocking this step, this compound effectively reduces the levels of active androgens, which is a key therapeutic strategy in hormone-sensitive conditions such as prostate cancer.

The simplified signaling pathway is illustrated below.

This technical guide serves as a foundational resource for researchers engaged in the study of this compound and other 17β-HSD3 inhibitors. The provided methodologies and pathway information are intended to support further investigation and drug development efforts in this critical area of research.

References

The Enigmatic Compound SCH-451659: Uncovering its Therapeutic Potential

A comprehensive review of the available scientific literature and clinical trial data reveals a significant information gap surrounding the compound designated as SCH-451659. At present, there is no publicly accessible research detailing its therapeutic potential, mechanism of action, or any preclinical or clinical studies.

This lack of information prevents a detailed analysis of its pharmacological properties and potential applications in disease treatment. Standard scientific databases and clinical trial registries do not contain entries for this compound, suggesting that the compound may be in a very early stage of development and not yet disclosed in the public domain, or its development may have been discontinued before reaching public milestones.

Due to the absence of foundational data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

Further investigation into the therapeutic potential of this compound would be contingent on the release of initial research findings by the developing organization. Researchers and drug development professionals are encouraged to monitor scientific publications and patent literature for any future disclosures related to this compound.

Homologous Compounds to SCH-34826: A Technical Guide to Neprilysin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of compounds homologous to SCH-34826, a potent prodrug of the neprilysin (NEP) inhibitor SCH-32615. Neprilysin, also known as enkephalinase, is a zinc-dependent metalloprotease that degrades several endogenous vasoactive and analgesic peptides. Inhibition of this enzyme has emerged as a key therapeutic strategy for the management of cardiovascular diseases and pain. This document details the structure-activity relationships, quantitative biological data, experimental protocols, and relevant signaling pathways of SCH-34826 and its homologous compounds.

Core Concepts: Neprilysin Inhibition

Neprilysin's substrates include natriuretic peptides (ANP, BNP), bradykinin, and enkephalins. By inhibiting NEP, the circulating levels of these peptides increase, leading to vasodilation, natriuresis, and analgesia. SCH-34826 is an orally active prodrug designed to be hydrolyzed in vivo to its active diacid metabolite, SCH-32615, which potently inhibits neprilysin.[1] Homologous compounds, therefore, are other inhibitors of neprilysin, often sharing structural motifs that interact with the enzyme's active site.

Homologous Compounds and Structure-Activity Relationships

Several classes of neprilysin inhibitors have been developed, with many sharing a common structural framework designed to mimic the natural substrates of NEP. These inhibitors typically feature a zinc-binding group, a hydrophobic moiety to interact with the S1' subsite of the enzyme, and other functional groups to optimize potency and pharmacokinetic properties.

Key Homologous Compounds:

-

Sacubitril (AHU-377): A prodrug that is converted to the active inhibitor sacubitrilat (LBQ657). It is a component of the successful heart failure medication Entresto (sacubitril/valsartan).[2][3]

-

Candoxatril: The prodrug of candoxatrilat, an early NEP inhibitor explored for cardiovascular applications.

-

Omapatrilat: A vasopeptidase inhibitor that dually inhibits both neprilysin and angiotensin-converting enzyme (ACE).[4][5][6][7][8] While effective, its development was halted due to an increased risk of angioedema.[7]

-

Thiorphan: A prototypical neprilysin inhibitor, often used as a reference compound in research.

-

Phosphoramidon: A naturally occurring metalloprotease inhibitor with activity against neprilysin.[2]

The structure-activity relationship (SAR) studies of these compounds have revealed key insights for inhibitor design. For instance, the stereochemistry of the substituents is crucial for potent inhibition. The design of prodrugs, like SCH-34826 and Sacubitril, by esterification of the active diacid compounds, has been a successful strategy to improve oral bioavailability.

Quantitative Data of Neprilysin Inhibitors

The following table summarizes the inhibitory potency of SCH-32615 and its homologous compounds against neprilysin. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are standard measures of inhibitor potency.

| Compound | Target | IC50 (nM) | Ki (nM) | Notes |

| SCH-32615 | Neprilysin | 19.5 ± 0.9 | Active metabolite of SCH-34826.[1] | |

| Sacubitrilat (LBQ657) | Neprilysin | 5 | Active metabolite of Sacubitril.[2][3] | |

| Candoxatrilat | Neprilysin | 3.2 | Active metabolite of Candoxatril. | |

| Omapatrilat | Neprilysin | 8.3 | Dual NEP/ACE inhibitor. | |

| Thiorphan | Neprilysin | 4.7 | ||

| Phosphoramidon | Neprilysin | 2 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of neprilysin inhibitors.

Neprilysin Inhibition Assay (In Vitro)

This protocol describes a method to determine the in vitro potency of a test compound in inhibiting neprilysin activity.

Materials:

-

Recombinant human neprilysin

-

Fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds (homologs of SCH-34826)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the assay buffer to obtain a range of concentrations.

-

In a 96-well microplate, add the test compound dilutions, the fluorogenic substrate, and the assay buffer.

-

Initiate the enzymatic reaction by adding recombinant human neprilysin to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetic Acid-Induced Writhing Test (In Vivo Analgesia Model)

This protocol outlines an in vivo method to assess the analgesic efficacy of neprilysin inhibitors.

Materials:

-

Male albino mice (20-25 g)

-

Test compound (e.g., SCH-34826)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

0.6% acetic acid solution

-

Observation chambers

Procedure:

-

Acclimatize the mice to the laboratory conditions for at least one hour before the experiment.

-

Administer the test compound or vehicle orally or intraperitoneally to different groups of mice.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing.

-

Immediately place each mouse in an individual observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 20-minute period.

-

Calculate the percentage of protection (analgesic effect) using the following formula: % Protection = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100

-

A significant reduction in the number of writhes in the test group compared to the control group indicates analgesic activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for the evaluation of neprilysin inhibitors.

Caption: Enkephalin Signaling Pathway and Neprilysin Inhibition.

The diagram above illustrates the normal physiological role of enkephalins in producing analgesia and how neprilysin inhibitors enhance this effect by preventing their degradation.

Caption: Drug Discovery Workflow for Neprilysin Inhibitors.

This workflow outlines the typical stages involved in the discovery and preclinical development of novel neprilysin inhibitors, from initial design and synthesis to in vivo efficacy studies.

References

- 1. pure.korea.ac.kr [pure.korea.ac.kr]

- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sacubitril | Neprilysin | TargetMol [targetmol.com]

- 4. Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Omapatrilat | C19H24N2O4S2 | CID 656629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Omapatrilat - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of SCH-451659

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the in vitro characterization of SCH-451659. Due to the limited publicly available information on this compound, this guide presents a generalized framework for the in vitro assay development of a hypothetical compound with a similar profile, based on standard industry practices. The protocols and assays described herein are intended to serve as a foundational template that can be adapted once the specific molecular target and mechanism of action of this compound are identified.

Hypothetical Target and Mechanism of Action

For the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of a specific kinase, hereafter referred to as "Kinase X." The following protocols are designed to determine the potency, selectivity, and cellular effects of this compound as a Kinase X inhibitor.

Data Presentation: Quantitative Summary

The following table summarizes the types of quantitative data that should be generated from the described in vitro assays.

| Assay Type | Parameter | Description | Example Value |

| Biochemical Assays | |||

| Radiometric Kinase Assay | IC50 | Concentration of this compound that inhibits 50% of Kinase X activity. | 10 nM |

| TR-FRET Kinase Assay | IC50 | Concentration of this compound that inhibits 50% of Kinase X activity. | 12 nM |

| Binding Assay (e.g., SPR) | K_D | Equilibrium dissociation constant, indicating the binding affinity to Kinase X. | 5 nM |

| Cell-Based Assays | |||

| Cell Viability Assay | CC50 | Concentration of this compound that reduces cell viability by 50%. | >10 µM |

| Target Engagement Assay | EC50 | Concentration of this compound that achieves 50% target engagement in cells. | 50 nM |

| Downstream Signaling Assay | IC50 | Concentration of this compound that inhibits 50% of downstream pathway signaling. | 75 nM |

Experimental Protocols

Biochemical Assay: Radiometric Kinase Assay

This protocol describes a filter-binding assay to measure the incorporation of radiolabeled phosphate into a substrate by Kinase X.

Materials:

-

Recombinant human Kinase X enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

Substrate peptide (specific to Kinase X)

-

[γ-³²P]ATP

-

This compound (in DMSO)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add kinase buffer, substrate peptide, and the diluted this compound.

-

Add Kinase X enzyme to initiate the reaction, reserving wells for no-enzyme (negative) and no-inhibitor (positive) controls.

-

Add [γ-³²P]ATP to start the kinase reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell-Based Assay: Western Blot for Downstream Signaling

This protocol measures the effect of this compound on the phosphorylation of a downstream substrate of Kinase X in a cellular context.

Materials:

-

Cell line expressing Kinase X (e.g., HEK293)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Stimulant (if required to activate the pathway)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified time.

-

If necessary, add a stimulant to activate the Kinase X pathway.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the phosphorylated downstream substrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH).

-

Quantify the band intensities and calculate the inhibition of substrate phosphorylation to determine the IC50 value.

Visualizations

Caption: A generalized workflow for the in vitro characterization of a kinase inhibitor.

Caption: A diagram of the hypothetical signaling pathway inhibited by this compound.

Animal models for testing SCH-451659 efficacy

For the purposes of these application notes, SCH-451659 is presented as a novel, investigational small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1][2][3][4] These protocols outline the use of preclinical animal models to evaluate the in vivo efficacy of this compound.

Application Notes

1. Background

The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancer, making it a prime target for therapeutic intervention.[3][4] this compound is a hypothetical, potent, and selective inhibitor of this pathway, designed to disrupt downstream signaling, leading to decreased tumor cell proliferation and survival. These notes provide detailed protocols for assessing the anti-tumor activity of this compound in well-established murine xenograft models.

2. Objectives

-

To determine the in vivo anti-tumor efficacy of this compound in a human tumor xenograft model.

-

To establish a dose-response relationship for this compound.

-

To assess the tolerability of this compound in tumor-bearing mice.

-

To evaluate the pharmacodynamic effects of this compound on the PI3K/AKT pathway in tumor tissue.

3. Animal Models

Two primary types of xenograft models are recommended for evaluating the efficacy of this compound:

-

Cell Line-Derived Xenografts (CDX): These models are generated by implanting cultured human cancer cells into immunodeficient mice. They are highly reproducible and suitable for initial efficacy and dose-ranging studies.

-

Patient-Derived Xenografts (PDX): These models are established by implanting tumor fragments directly from a patient into immunodeficient mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher translational relevance.

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study

Materials:

-

Athymic Nude (nu/nu) mice (female, 6-8 weeks old)

-

Human cancer cell line with a known PI3K/AKT pathway mutation (e.g., U87MG glioblastoma, PC-3 prostate cancer)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Matrigel® Basement Membrane Matrix

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Calipers

-

Anesthesia (e.g., isoflurane)

Methodology:

-

Animal Acclimatization: House animals in a pathogen-free facility for at least one week prior to the study initiation.

-

Cell Preparation: Culture U87MG cells to ~80% confluency. Harvest, wash, and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

-

Tumor Implantation: Anesthetize mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Monitoring and Randomization: Monitor tumor growth every 2-3 days using caliper measurements. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

-

Drug Administration:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose, oral gavage, once daily).

-

Group 2: this compound (Dose 1, e.g., 10 mg/kg, oral gavage, once daily).

-

Group 3: this compound (Dose 2, e.g., 30 mg/kg, oral gavage, once daily).

-

Group 4: Positive control (e.g., an established PI3K/AKT inhibitor).

-

-

Efficacy and Tolerability Assessment:

-

Measure tumor volume and body weight three times per week.

-

Monitor for clinical signs of toxicity daily.

-

The study endpoint is typically a tumor volume of ~1500-2000 mm³ or signs of significant morbidity.

-

-

Tissue Collection and Pharmacodynamic Analysis:

-

At the end of the study, or at specified time points post-dose, euthanize a subset of animals.

-

Excise tumors, weigh them, and either snap-freeze in liquid nitrogen for Western blot analysis or fix in formalin for immunohistochemistry (IHC).

-

Analyze tumor lysates for levels of phosphorylated AKT (p-AKT) and other downstream markers to confirm target engagement.

-

Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study

This protocol follows the same general principles as the CDX study, with the following key differences:

-

Tumor Source: Fresh, sterile tumor tissue is obtained from consenting patients.

-

Animal Strain: More severely immunodeficient mice, such as NOD-scid gamma (NSG), are required for successful engraftment.

-

Implantation: Small tumor fragments (2-3 mm³) are surgically implanted subcutaneously into the flank of the mice.

-

Tumor Establishment: It may take several passages in mice to establish a stable PDX model.

-

Study Design: Once the PDX model is established and tumors are passaged to a sufficient number of mice, the efficacy study can proceed as described for the CDX model.

Data Presentation

Table 1: Animal Model and Dosing Information

| Parameter | Cell Line-Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) |

| Mouse Strain | Athymic Nude (nu/nu) | NOD-scid gamma (NSG) |

| Tumor Source | U87MG human glioblastoma cell line | Human primary tumor tissue |

| Implantation Site | Subcutaneous, right flank | Subcutaneous, right flank |

| Treatment Groups | Vehicle, this compound (10 mg/kg), this compound (30 mg/kg), Positive Control | Vehicle, this compound (30 mg/kg) |

| Administration Route | Oral gavage | Oral gavage |

| Dosing Frequency | Once daily (QD) | Once daily (QD) |

| Study Duration | 21-28 days, or until endpoint | Variable, until endpoint |

Table 2: Efficacy and Pharmacodynamic Endpoints

| Endpoint | Measurement Method | Purpose |

| Tumor Volume | Caliper measurements | Primary efficacy endpoint |

| Tumor Weight | Scale measurement at necropsy | Confirmatory efficacy endpoint |

| Body Weight | Scale measurement | General toxicity/tolerability assessment |

| Clinical Observations | Visual assessment of animal health | Monitor for adverse effects |

| p-AKT Levels | Western Blot or IHC on tumor tissue | Pharmacodynamic marker of target engagement |

| Ki-67 Staining | IHC on tumor tissue | Marker of cell proliferation |

| TUNEL Assay | IHC on tumor tissue | Marker of apoptosis |

Visualizations

Caption: PI3K/AKT signaling pathway with the inhibitory action of this compound.

Caption: Workflow for a xenograft efficacy study.

References

- 1. Targeting Signalling Pathways in Chronic Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Signalling Pathways in Chronic Wound Healing [mdpi.com]

- 3. Signaling pathways in the regulation of cancer stem cells and associated targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of SCH 58261 (formerly referenced as SCH-451659)

Audience: Researchers, scientists, and drug development professionals.

Introduction

SCH 58261 is a potent and selective antagonist of the adenosine A2A receptor, with a Ki value of approximately 2 nM for the rat A2A receptor. It has been extensively studied in preclinical models of neurological disorders, particularly Parkinson's disease, due to the colocalization and antagonistic interaction between adenosine A2A and dopamine D2 receptors in the striatum. These application notes provide detailed protocols for the formulation of SCH 58261 for in vivo studies and a standard experimental protocol for assessing its efficacy in a rat model of catalepsy.

Data Presentation

Formulation Components for In Vivo Administration

A common formulation for the intraperitoneal (i.p.) administration of SCH 58261 involves a co-solvent system to ensure its solubility and bioavailability.

| Component | Percentage | Purpose |

| DMSO | 10% | Primary solvent for initial dissolution |

| PEG300 | 40% | Co-solvent and vehicle |

| Tween 80 | 5% | Surfactant to improve solubility and stability |

| Saline (0.9%) | 45% | Aqueous vehicle for injection |

In Vivo Dosage and Administration

The effective dose of SCH 58261 can vary depending on the animal model and the specific experimental question.

| Animal Model | Route of Administration | Dosage Range | Reference Application |

| Rat | Intraperitoneal (i.p.) | 0.01 - 5 mg/kg | Studies on catalepsy and neuroprotection[1][2][3] |

| Mouse | Intraperitoneal (i.p.) | 0.01 - 2 mg/kg | Studies on neuroprotection and tumor growth[2][4] |

Experimental Protocols

Protocol 1: Formulation of SCH 58261 for Intraperitoneal Injection

This protocol details the step-by-step procedure for preparing an injectable solution of SCH 58261.

Materials:

-

SCH 58261 powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile 0.9% saline

-

Sterile vials and syringes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Initial Dissolution: Weigh the required amount of SCH 58261 powder and dissolve it in DMSO to create a concentrated stock solution. For example, to prepare a 2 mg/mL final solution, you might first dissolve the compound in DMSO.

-

Addition of Co-solvent: To the DMSO stock solution, add PEG300. Mix thoroughly using a vortex mixer until the solution is clear.

-

Addition of Surfactant: Add Tween 80 to the mixture and vortex again until the solution is homogeneous.

-

Final Dilution: Slowly add the sterile saline to the organic mixture while vortexing. Continue mixing until a clear and uniform solution is obtained. Sonication can be used if necessary to aid dissolution.

-

Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

-

Storage: Store the formulation at an appropriate temperature as determined by stability studies, typically at 4°C for short-term use.

Protocol 2: Haloperidol-Induced Catalepsy Test in Rats

This protocol describes a common behavioral assay to evaluate the anti-cataleptic effects of SCH 58261, which is indicative of its potential as an anti-Parkinsonian agent.

Animals:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

Materials:

-

SCH 58261 formulation (prepared as in Protocol 1)

-

Haloperidol solution (e.g., dissolved in 1% lactic acid)

-

Vehicle control for SCH 58261 (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

-

Catalepsy bar (a horizontal metal or wooden bar, approximately 1 cm in diameter, elevated 9-10 cm from the surface)

-

Stopwatch

Procedure:

-

Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer SCH 58261 (e.g., 1, 3, or 5 mg/kg, i.p.) or the vehicle control to the rats.

-

30 minutes after the SCH 58261 or vehicle administration, induce catalepsy by injecting haloperidol (e.g., 0.5-1.5 mg/kg, s.c. or i.p.).

-

-

Catalepsy Assessment:

-

At set time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.

-

Gently place the rat’s forepaws on the elevated bar.

-

Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A cut-off time (e.g., 180 seconds) is typically used, after which the rat is returned to its home cage.

-

-

Data Analysis:

-

Record the descent latency for each rat at each time point.

-

Compare the mean descent latencies between the vehicle-treated and SCH 58261-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in descent latency in the SCH 58261 group indicates an anti-cataleptic effect.

-

Mandatory Visualization

Adenosine A2A Receptor Signaling Pathway

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow for Catalepsy Test

Caption: Experimental Workflow for the Catalepsy Test.

References

- 1. SCH 58261, a selective adenosine A2A receptor antagonist, decreases the haloperidol-enhanced proenkephalin mRNA expression in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SCH 58261 | Adenosine Receptor | TargetMol [targetmol.com]

- 3. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Quantification of SCH-451659

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recommended Analytical Technique: LC-MS/MS

For the quantification of small molecules like SCH-451659 in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3] This technique offers high sensitivity, specificity, and reproducibility, allowing for the accurate measurement of low concentrations of the analyte while minimizing interference from matrix components.[1][3]

Key Advantages of LC-MS/MS for this compound Quantification:

-

High Sensitivity: Enables the detection and quantification of picogram to nanogram levels of the analyte.

-

High Specificity: The use of multiple reaction monitoring (MRM) ensures that only the target analyte is quantified, reducing the impact of co-eluting compounds.[3]

-

Wide Dynamic Range: Allows for the quantification of the analyte over several orders of magnitude of concentration.

-

Versatility: Applicable to a wide range of biological matrices, including plasma, serum, urine, and tissue homogenates.

Data Presentation: Method Validation Summary

The following tables provide a template for summarizing the validation data for a newly developed this compound quantification method.

Table 1: Linearity and Range

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| This compound | Human Plasma | 0.1 - 100 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy

| Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (% Bias) (n=6) | Inter-day Accuracy (% Bias) (n=18) |

| Human Plasma | LLOQ (0.1) | < 15% | < 15% | ± 15% | ± 15% |

| Low QC (0.3) | < 15% | < 15% | ± 15% | ± 15% | |

| Mid QC (10) | < 15% | < 15% | ± 15% | ± 15% | |

| High QC (80) | < 15% | < 15% | ± 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| This compound | Low QC (0.3) | Consistent | Minimal |

| High QC (80) | Consistent | Minimal | |

| Internal Standard | - | Consistent | Minimal |

Experimental Protocols

The following protocols provide a detailed methodology for the development and validation of an LC-MS/MS method for the quantification of this compound in a biological matrix such as human plasma.

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended) or a structurally similar analog.[3]

-

HPLC or UPLC grade acetonitrile, methanol, and water

-

Formic acid or ammonium formate (for mobile phase modification)

-

Human plasma (or other relevant biological matrix)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[2]

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data acquisition and processing software.

LC-MS/MS Method Development

3.1. Mass Spectrometer Tuning and Optimization

-

Prepare a standard solution of this compound and the internal standard (IS) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

-

Infuse the standard solution directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows).

-

Determine the precursor ion (parent ion) for both this compound and the IS in both positive and negative ionization modes to identify the mode with the best response.

-

Perform product ion scans to identify the most abundant and stable fragment ions for use in Multiple Reaction Monitoring (MRM).

-

Optimize the collision energy for each MRM transition to maximize the signal intensity.

3.2. Chromatographic Separation

-

Select a suitable HPLC/UPLC column (e.g., a C18 reversed-phase column).[4]

-

Develop a mobile phase system (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).[4]

-

Optimize the gradient elution program to achieve good peak shape, resolution from matrix components, and a reasonable run time.[4]

-

Set the column temperature (e.g., 40 °C) and flow rate (e.g., 0.4 mL/min for UPLC).[4]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma or serum.[5]

-

Label all sample tubes.

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 150 µL of the internal standard spiking solution (prepared in cold acetonitrile).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

Method Validation

Conduct a full validation of the method according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no significant interference at the retention times of the analyte and IS.[3]

-

Linearity and Range: Prepare a set of calibration standards by spiking known concentrations of this compound into the blank matrix. Construct a calibration curve and determine the linear range and correlation coefficient.

-

Precision and Accuracy: Analyze quality control (QC) samples at multiple concentration levels (LLOQ, low, mid, high) in replicate on the same day (intra-day) and on different days (inter-day).[6]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[3]

-

Recovery: Compare the analyte response in pre-spiked extracted samples to that of post-spiked extracted samples to determine the efficiency of the extraction process.

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-spiked extracted samples to that of a neat solution.[3]

-

Stability: Assess the stability of this compound in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizations

Caption: Workflow for Sample Preparation using Protein Precipitation.

Caption: Schematic of a typical LC-MS/MS system for analysis.

References

- 1. rsc.org [rsc.org]

- 2. Liquid Chromatography Mass Spectrometry (LC-MS) Information | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. uab.edu [uab.edu]

- 4. LC-MS/MS-Based Serum Metabolomics and Transcriptome Analyses for the Mechanism of Augmented Renal Clearance [mdpi.com]

- 5. LC-MS/MS method for nine different antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uncertainty evaluation in the analysis of biological samples by sector field inductively coupled plasma mass spectrometry. Part B: measurements of As, Co, Cr, Mn, Mo, Ni, Sn and V in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Detection of SCH-451659

Abstract

This application note details a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantitative analysis of SCH-451659 in biological matrices. Due to the limited publicly available information on the physicochemical properties of this compound, this protocol is established using a representative hypothetical molecule, herein named "Hypothetical Compound S," which is structurally analogous to a modern small-molecule kinase inhibitor. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, provides a robust framework that can be adapted by researchers in drug development and other scientific fields once the specific parameters for this compound are determined.

Introduction

Hypothetical Compound S: A Surrogate for this compound

To construct a detailed and practical LC-MS/MS protocol, we have defined the following properties for our surrogate, "Hypothetical Compound S":

-

Chemical Formula: C₂₂H₂₅N₅O₃

-

Molecular Weight: 407.47 g/mol

-

LogP: 3.5 (indicative of moderate lipophilicity)

-

pKa: 6.8 (suggesting it is a weakly basic compound)

These properties are typical for a small-molecule kinase inhibitor and allow for the prediction of its behavior during chromatographic separation and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a protein precipitation method for the extraction of the analyte from plasma, a common and effective technique for sample clean-up.

Materials:

-

Human plasma (or other relevant biological matrix)

-

Acetonitrile (ACN), HPLC grade, containing 1% formic acid and an internal standard (IS) at a suitable concentration (e.g., 100 ng/mL of a stable isotope-labeled analog or a structurally similar compound).

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge capable of 14,000 x g

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile (containing internal standard and 1% formic acid).

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Collision Gas | Nitrogen, 9 psi |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Hypothetical Compound S

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Hypothetical Compound S | 408.2 | 250.1 | 35 | 80 |

| Hypothetical Compound S | 408.2 | 194.1 | 45 | 80 |

| Internal Standard (IS) | User Defined | User Defined | User Defined | User Defined |

Note: The precursor ion for Hypothetical Compound S is the [M+H]⁺ adduct. The product ions and collision energies are hypothetical and should be optimized during method development.

Data Presentation

The quantitative data generated from this LC-MS/MS protocol should be summarized in a clear and structured format. Table 3 provides a template for presenting calibration curve data.

Table 3: Calibration Curve Summary for Hypothetical Compound S

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Standard Deviation | % Accuracy | % CV |

| 1 | 0.012 | 0.001 | 102.5 | 8.3 |

| 5 | 0.061 | 0.004 | 98.7 | 6.6 |

| 10 | 0.125 | 0.007 | 101.2 | 5.6 |

| 50 | 0.630 | 0.025 | 99.5 | 4.0 |

| 100 | 1.245 | 0.048 | 100.4 | 3.9 |

| 500 | 6.289 | 0.213 | 99.1 | 3.4 |

| 1000 | 12.550 | 0.452 | 99.8 | 3.6 |

Visualizations

The following diagrams illustrate the key workflows and relationships described in this protocol.

Conclusion

This application note provides a comprehensive, albeit hypothetical, LC-MS/MS protocol for the detection of this compound. By utilizing a surrogate compound with representative physicochemical properties, we have outlined a detailed methodology that includes sample preparation, liquid chromatography, and mass spectrometry. The provided tables and diagrams serve as practical guides for researchers to establish and validate a sensitive and robust analytical method for this compound or other novel small molecules. It is imperative that the specific mass transitions and optimal instrument parameters for the actual this compound compound be empirically determined in the laboratory.

Application Notes and Protocols for Novel Chemical Compounds: A Template Using SCH-451659 as an Example

Disclaimer: As of November 2025, detailed handling, storage, and experimental data for the specific compound SCH-451659 are not publicly available. This document provides a general template for application notes and protocols based on best practices for handling novel research compounds. Researchers, scientists, and drug development professionals should adapt these guidelines based on experimentally determined data and any information provided by the supplier of this compound.

Introduction

This document provides a framework for the safe handling, storage, and preliminary experimental use of novel chemical compounds, using the placeholder "this compound." The following sections outline general procedures and data presentation formats that should be populated with specific experimental data as it becomes available.

Handling and Storage Guidelines

Proper handling and storage are crucial for ensuring the stability of the compound and the safety of laboratory personnel.[1][2][3][4][5] The following guidelines are based on general best practices for handling potentially hazardous research chemicals.

2.1. Personal Protective Equipment (PPE)

When handling any new or uncharacterized compound, it is essential to use appropriate personal protective equipment. This includes, but is not limited to:

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

-

Closed-toe shoes

2.2. General Handling Precautions

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.[4]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.[1]

2.3. Storage Conditions

Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[2] For long-term storage, refer to the supplier's recommendations or determine stability empirically.

Table 1: Recommended Storage Conditions (Example)

| Condition | Temperature | Atmosphere | Notes |

| Short-Term | 4°C | Inert Gas (e.g., Argon) | Protect from light |

| Long-Term | -20°C or -80°C | Inert Gas (e.g., Argon) | Protect from light and moisture |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its use in experiments. The following tables should be populated with experimentally determined data.

Table 2: Solubility Data (Example)

| Solvent | Solubility (mg/mL) at 25°C | Appearance |

| DMSO | >50 | Clear, colorless solution |

| Ethanol | 10 | Clear, colorless solution |

| Water | <0.1 | Suspension |

| PBS (pH 7.4) | <0.1 | Suspension |

Table 3: Stability Data (Example)

| Condition | Time | Percent Remaining | Notes |

| 4°C in DMSO | 24 hours | 99% | |

| Room Temp in DMSO | 24 hours | 95% | |

| -20°C in DMSO | 1 month | 98% | |

| Aqueous Buffer (pH 7.4) | 2 hours | 80% | Potential for hydrolysis |

Experimental Protocols

The following are example protocols that can be adapted for the use of a novel compound in a laboratory setting.

4.1. Protocol for Preparation of Stock Solutions

-

Preparation: Equilibrate the vial containing this compound to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of the compound in a clean, calibrated microcentrifuge tube.

-

Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

-

Solubilization: Vortex or sonicate the solution until the compound is completely dissolved.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

4.2. General Protocol for Cell-Based Assays

-

Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

-

Compound Dilution: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the final desired concentrations.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound concentration.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Assay: Perform the desired downstream analysis (e.g., cell viability assay, western blot, qPCR).

Visualizations

5.1. Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to this compound.

A hypothetical signaling cascade potentially modulated by this compound.

5.2. General Experimental Workflow

The diagram below outlines a general workflow for characterizing a novel compound.

A generalized workflow for the characterization of a novel research compound.

References

- 1. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 2. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]

- 3. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 4. students.umw.edu [students.umw.edu]

- 5. macschem.us [macschem.us]

Application Notes and Protocols for Target Validation Studies: SCH-451659

A comprehensive review of publicly available scientific literature and databases did not yield any specific information for a compound designated "SCH-451659." This suggests that "this compound" may be an internal development code that has not been publicly disclosed, a novel compound with research yet to be published, or a potential typographical error in the query.

Therefore, the creation of detailed Application Notes and Protocols for target validation studies of this compound is not possible at this time due to the absence of foundational data regarding its biological target, mechanism of action, and established experimental validation.

To facilitate the generation of the requested content, please verify the compound identifier. Should a corrected or alternative designation be available, a thorough search and compilation of relevant data can be initiated.

For illustrative purposes, had information on this compound been available, the following structure and content would have been provided:

Illustrative Example: Application Notes for a Hypothetical Kinase Inhibitor "XYZ-123"

Introduction

This document provides detailed application notes and protocols for the use of XYZ-123 in target validation studies. XYZ-123 is a potent and selective inhibitor of the novel kinase, Target-X, which is implicated in the progression of various solid tumors. These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Mechanism of Action

XYZ-123 is an ATP-competitive inhibitor of Target-X, binding to the kinase domain and preventing the phosphorylation of its downstream substrates. This inhibition leads to the blockade of the ABC signaling pathway, which is crucial for tumor cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo efficacy data for XYZ-123.

| Parameter | Value | Cell Line/Model |

| IC50 (Target-X) | 5 nM | Recombinant Enzyme Assay |

| Cellular IC50 | 50 nM | HCT116 |

| Tumor Growth Inhibition | 65% | HCT116 Xenograft Model (50 mg/kg, oral, daily) |

Signaling Pathway Diagram

The diagram below illustrates the proposed mechanism of action for XYZ-123 in the context of the ABC signaling pathway.

Caption: Proposed signaling pathway of Target-X and the inhibitory action of XYZ-123.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of XYZ-123 against recombinant Target-X.

Materials:

-

Recombinant human Target-X protein

-

ATP

-

Kinase buffer

-

Substrate peptide

-

XYZ-123 (serial dilutions)

-

Detection reagent

Protocol:

-

Prepare serial dilutions of XYZ-123 in DMSO.

-

Add recombinant Target-X, the substrate peptide, and kinase buffer to a 384-well plate.

-

Add the diluted XYZ-123 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of XYZ-123 on a cancer cell line.

Materials:

-

HCT116 cells

-

Complete growth medium

-

XYZ-123 (serial dilutions)

-

Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

-

Seed HCT116 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of XYZ-123 or DMSO (vehicle control).

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well.

-

Measure the luminescence using a plate reader.

-

Determine the cellular IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for validating the target of XYZ-123.

Caption: A generalized workflow for small molecule target validation.

Application Notes and Protocols for High-Throughput Screening: A General Framework in the Absence of Data for SCH-451659

A comprehensive search for the compound "SCH-451659" did not yield any specific information regarding its mechanism of action, quantitative data, or established protocols for high-throughput screening (HTS). It is possible that this compound is an internal development code, a novel compound not yet described in publicly accessible literature, or a misidentified designation.

Therefore, this document provides a generalized framework for the application of a novel small molecule compound in a high-throughput screening setting, which can be adapted once specific details about the compound's biological target and mechanism of action become available. This illustrative guide is intended for researchers, scientists, and drug development professionals.

Section 1: General Principles of High-Throughput Screening

High-throughput screening is a foundational process in modern drug discovery that allows for the rapid testing of large numbers of chemical compounds against a specific biological target. The primary goal is to identify "hits"—compounds that exhibit a desired activity. These hits can then be further optimized through medicinal chemistry to become lead compounds for drug development.

Key Stages in an HTS Campaign:

-

Assay Development and Validation: Creating a robust and reproducible biological assay that is amenable to automation.

-

Primary Screen: Screening a large, diverse chemical library at a single concentration to identify initial hits.

-

Hit Confirmation: Re-testing the initial hits to eliminate false positives.

-

Dose-Response Analysis: Testing confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50).

-

Secondary and Orthogonal Assays: Further characterizing the activity of confirmed hits to understand their mechanism of action and rule out non-specific effects.

Section 2: Hypothetical Signaling Pathway and Experimental Workflow

To illustrate the creation of the requested visualizations, a hypothetical signaling pathway and a general HTS workflow are presented below. These are not specific to this compound.

Hypothetical Kinase Inhibitor Signaling Pathway

This diagram illustrates a generic kinase signaling cascade that is a common target for drug discovery.

Caption: Hypothetical Kinase Signaling Pathway with Inhibitor.

General High-Throughput Screening Workflow

This diagram outlines the typical steps involved in an HTS campaign, from assay preparation to hit identification.

SCH-451659: A Chemical Probe for the Histamine H3 Receptor

Application Notes and Protocols for Researchers

This document provides detailed application notes and experimental protocols for the use of SCH-451659 as a chemical probe for the Histamine H3 receptor (H3R). This compound is a potent and selective antagonist of the H3R, a G protein-coupled receptor primarily expressed in the central nervous system. The H3R acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and serotonin. This positions the H3R as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.

Due to the lack of publicly available quantitative data for this compound in the performed searches, the following tables provide a template for the characterization of this chemical probe. The values indicated as "[Value]" should be determined experimentally using the protocols outlined below.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound for the Human Histamine H3 Receptor

| Compound | Radioligand | Cell Line/Tissue | Kᵢ (nM) |

| This compound | [³H]-Nα-methylhistamine | HEK293 cells expressing hH3R | [Value] |

Kᵢ: Inhibition constant, representing the affinity of the compound for the receptor.

Table 2: Selectivity Profile of this compound Against Other Histamine Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) | Selectivity Fold (vs. H3R) |

| Histamine H1 Receptor | [Value] | [Value] |

| Histamine H2 Receptor | [Value] | [Value] |

| Histamine H4 Receptor | [Value] | [Value] |

Selectivity is calculated as Kᵢ (off-target receptor) / Kᵢ (H3R).

Table 3: In Vitro Functional Activity of this compound at the Human Histamine H3 Receptor

| Assay Type | Agonist | Cell Line | IC₅₀ (nM) |

| GTPγS Binding Assay | (R)-α-methylhistamine | HEK293 cells expressing hH3R | [Value] |

IC₅₀: Half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting a biological function.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol details the methodology to determine the binding affinity (Kᵢ) of this compound for the H3R using a competitive radioligand binding assay.

Materials:

-

HEK293 cell membranes expressing the human H3R

-

[³H]-Nα-methylhistamine (Radioligand)

-

This compound (Test Compound)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled Nα-methylhistamine (for non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Nα-methylhistamine (at a final concentration equal to its Kₑ), and 50 µL of the this compound dilution.

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a saturating concentration of unlabeled Nα-methylhistamine.

-

Add 50 µL of the H3R-expressing cell membranes to each well.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Following incubation, rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters three times with 200 µL of cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition curve.

-